

# A Comparative Spectroscopic Analysis of Ethyl 2-(2-Bromoethyl)benzoate and Its Derivatives

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Compound of Interest

Compound Name: Ethyl 2-(2-Bromoethyl)benzoate

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This guide provides a detailed spectroscopic comparison of **Ethyl 2-(2-Bromoethyl)benzoate** and its structurally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds. The guide summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive overview of their spectral properties.

#### Structural Overview

The compounds discussed in this guide share a common ethyl benzoate core, with variations in the substituent at the ortho position of the benzene ring. The primary compound of interest is **Ethyl 2-(2-Bromoethyl)benzoate**, which features a bromoethyl group. For comparative purposes, its derivatives, including Ethyl 2-(bromomethyl)benzoate and Ethyl 2-bromobenzoate, are also analyzed. The parent compound, Ethyl benzoate, is included as a baseline for understanding the influence of the bromoalkyl substituents on the spectroscopic characteristics.

Caption: Molecular structures of the compared benzoate esters.

# **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data for **Ethyl 2-(2-Bromoethyl)benzoate** and its derivatives.



<sup>1</sup>H NMR Data (CDCl<sub>3</sub>, ppm)

Compound	-CH₃ (t)	-CH <sub>2</sub> -O (q)	Ar-H (m)	Other
Ethyl 2-(2- Bromoethyl)benz oate	1.41	4.38	7.27-7.96	3.50 (t, -CH <sub>2</sub> -Ar), 3.64 (t, -CH <sub>2</sub> -Br)
Ethyl 2- (bromomethyl)be nzoate	1.43	4.41	7.24-7.48	4.96 (s, -CH <sub>2</sub> -Br)
Ethyl 2- bromobenzoate	1.42	4.40	7.25-7.78	-
Ethyl benzoate	1.38	4.35	7.3-8.1	-

<sup>13</sup>C NMR Data (CDCl<sub>3</sub>, ppm)

Compound	C=0	Ar-C	-CH <sub>2</sub> -O-	-СН₃	Other
Ethyl 2-(2- Bromoethyl)b enzoate (Predicted)	~167	~128-133	~61	~14	~32 (-CH <sub>2</sub> - Ar), ~35 (- CH <sub>2</sub> -Br)
Ethyl 2- (bromomethyl )benzoate	-	-	-	-	-
Ethyl 2- bromobenzoa te	-	-	-	-	-
Ethyl benzoate	166.8	100-150	61.1	17.3	-[3]

Note: Specific experimental <sup>13</sup>C NMR data for **Ethyl 2-(2-Bromoethyl)benzoate** and its bromoderivatives were not readily available in the searched literature. The predicted values are based on the analysis of similar structures.



IR Data (cm<sup>-1</sup>)

Compound	C=O Stretch	C-O Stretch	C-H (Aromatic)	C-H (Aliphatic)	C-Br Stretch
Ethyl 2-(2- Bromoethyl)b enzoate (Predicted)	~1720	~1270, ~1100	~3060	~2980	~650
Ethyl 2- (bromomethyl )benzoate	-	-	-	-	-
Ethyl 2- bromobenzoa te	1720-1730	1250-1300	~3050	~2980	~670
Ethyl benzoate	~1720	~1275, ~1110	~3065	~2980	-

Note: Specific experimental IR data for **Ethyl 2-(2-Bromoethyl)benzoate** and Ethyl 2-(bromomethyl)benzoate were not readily available. The predicted values are based on characteristic group frequencies.

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M+)	Base Peak	Key Fragments
Ethyl 2-(2- Bromoethyl)benzoate	256/258	-	-
Ethyl 2- (bromomethyl)benzoat e	242/244	-	-
Ethyl 2- bromobenzoate	228/230	183/185	155/157, 120, 76[4]
Ethyl benzoate	150	105	122, 77, 51[5]

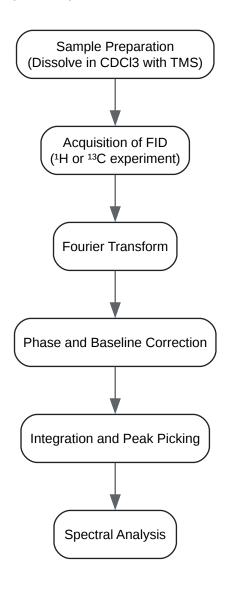


## **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of ethyl benzoate derivatives.

#### **NMR Spectroscopy**

 $^{1}$ H and  $^{13}$ C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl<sub>3</sub>) with tetramethylsilane (TMS) as the internal standard. For  $^{1}$ H NMR, chemical shifts are reported in ppm relative to TMS (δ 0.00). For  $^{13}$ C NMR, the solvent peak of CDCl<sub>3</sub> (δ 77.16) is used as a reference.



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Caption: General workflow for NMR data acquisition and processing.

#### **IR Spectroscopy**

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

#### **Mass Spectrometry**

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via direct infusion or through a gas chromatograph (GC) for separation prior to ionization. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50-500.

## **Spectroscopic Comparison and Analysis**

The spectroscopic data reveals distinct features for each compound, primarily influenced by the nature of the ortho-substituent.

- ¹H NMR: The presence of the bromoethyl group in **Ethyl 2-(2-Bromoethyl)benzoate** is clearly indicated by two triplets at approximately 3.50 and 3.64 ppm, corresponding to the two methylene groups.[1] This is a key differentiator from Ethyl 2-(bromomethyl)benzoate, which shows a singlet for the bromomethyl protons at a more downfield position (~4.96 ppm) due to the direct attachment to the aromatic ring.[2] The aromatic protons in all derivatives exhibit complex multiplets in the range of 7.2-8.0 ppm.
- ¹³C NMR: The carbonyl carbon (C=O) in these esters is consistently found around 167 ppm. The carbons of the ethyl group (-CH₂-O- and -CH₃) appear at approximately 61 and 14 ppm, respectively.[3] The bromoalkyl chain introduces signals in the aliphatic region. For **Ethyl 2-** (2-Bromoethyl)benzoate, the methylene carbons are expected around 32-35 ppm.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration is a characteristic feature for all the esters, appearing around 1720 cm<sup>-1</sup>. The C-O stretching vibrations are observed as two bands in the 1300-1100 cm<sup>-1</sup> region. The presence of the C-



Br bond in the bromo-derivatives is expected to show a weak absorption in the fingerprint region, typically around 650 cm<sup>-1</sup>.

• Mass Spectrometry: The mass spectra of the brominated compounds are characterized by the isotopic pattern of bromine (<sup>79</sup>Br and <sup>81</sup>Br), resulting in two molecular ion peaks (M<sup>+</sup> and M+2) of nearly equal intensity.[4] The fragmentation of ethyl benzoates is often dominated by the loss of the ethoxy radical (-•OCH<sub>2</sub>CH<sub>3</sub>) to form a stable acylium ion (m/z 105 for ethyl benzoate).[5][6] For the bromo-derivatives, fragmentation will also involve cleavage of the bromoalkyl chain.

### Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the structural elucidation and differentiation of **Ethyl 2-(2-Bromoethyl)benzoate** and its derivatives. The <sup>1</sup>H NMR spectrum is particularly diagnostic for distinguishing between the bromoethyl and bromomethyl isomers. The isotopic pattern in the mass spectrum serves as a definitive indicator for the presence of bromine. While a complete experimental dataset for **Ethyl 2-(2-Bromoethyl)benzoate** was not available, the comparative analysis with its derivatives allows for a reliable prediction of its key spectroscopic features.

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